Ac-Phe-Lys-PABC-ADM is a novel prodrug of doxorubicin, a widely used chemotherapeutic agent. [, , , , , , , ] It is designed to deliver doxorubicin specifically to tumor cells while reducing the systemic toxicity associated with the parent drug. [, , ] The prodrug utilizes a cathepsin B cleavable linker strategy for activation. [, , ]
(Ac)Phe-Lys(Alloc)-PABC-PNP is a specialized compound utilized primarily as a peptide-cleavable linker in antibody-drug conjugates (ADCs). This compound plays a crucial role in enhancing the efficacy of targeted cancer therapies by facilitating the selective release of cytotoxic agents within tumor cells. The molecular weight of (Ac)Phe-Lys(Alloc)-PABC-PNP is approximately 689.71 g/mol, and it is characterized by a high purity level of 95% .
This compound is classified as a chemical linker in the field of medicinal chemistry, particularly within the context of ADCs. It is synthesized through solid-phase peptide synthesis techniques, which allow for precise control over the structure and composition of the resulting peptides . The linker is specifically designed to be cleaved by proteolytic enzymes, thus enabling the release of attached therapeutic agents upon reaching the target site.
The synthesis of (Ac)Phe-Lys(Alloc)-PABC-PNP involves several key steps:
This multi-step synthesis requires careful control of reaction conditions to minimize side reactions and ensure high yields.
The molecular structure of (Ac)Phe-Lys(Alloc)-PABC-PNP features several distinct components:
(Ac)Phe-Lys(Alloc)-PABC-PNP undergoes specific chemical reactions that are crucial for its function as an ADC linker:
The mechanism of action for (Ac)Phe-Lys(Alloc)-PABC-PNP involves several steps:
This targeted approach minimizes systemic toxicity while maximizing therapeutic efficacy against tumors.
These properties are critical for determining how (Ac)Phe-Lys(Alloc)-PABC-PNP behaves in biological systems and influences its use in therapeutic applications.
(Ac)Phe-Lys(Alloc)-PABC-PNP has significant applications in scientific research and therapeutic development:
The (Ac)Phe-Lys(Alloc)-PABC-PNP linker features an engineered Ac-Phe-Lys dipeptide core that enables selective proteolysis by lysosomal enzymes, particularly cathepsin B. This cysteine protease is overexpressed in tumor cells and exhibits heightened activity in acidic lysosomal compartments (pH 4.5–5.5). The stereochemistry of the peptide bond is critical: The l,l-configured dipeptide (as opposed to d,d or d,l variants) accelerates cleavage kinetics by 3.2-fold due to optimal fitting into cathepsin B’s active site [3]. The acetylated N-terminus (Ac) shields the peptide from degradation by serum aminopeptidases, enhancing plasma stability. Comparative studies show that Phe-Lys linkers remain >90% intact in human plasma after 7 days but undergo complete payload release within 4 hours under lysosomal conditions [3].
Table 1: Dipeptide Linker Cleavage Kinetics
Dipeptide Sequence | Cathepsin B Cleavage Rate (kcat, min⁻¹) | Plasma Stability (t1/2, days) |
---|---|---|
(l,l)-Phe-Lys | 4.7 | >7 |
Val-Cit | 2.1 | 5 |
Val-Ala | 1.8 | 6 |
The allyloxycarbonyl (Alloc) group on Lys’s ε-amine enables orthogonal deprotection during bioconjugation—a strategy critical for site-specific ADC assembly. Unlike acid-labile protectants (e.g., tert-butoxycarbonyl, Boc), Alloc is stable under acidic conditions but undergoes rapid removal via palladium(0)-catalyzed dealkylation (e.g., using Pd(PPh3)4 and morpholine) [5]. This prevents unwanted linker scission during synthesis while permitting controlled exposure of the ε-amine for payload attachment. Kinetic studies confirm Alloc deprotection follows pseudo-first-order kinetics (rate constant k = 2.3 × 10⁻³ s⁻¹), enabling complete removal within 30 minutes without damaging antibody scaffolds . Additionally, Alloc’s stability across pH 3–9 ensures compatibility with diverse conjugation buffers, minimizing hydrolysis during ADC manufacturing [5].
The para-aminobenzyloxycarbonyl (PABC) spacer bridges the protease-cleavable dipeptide and the payload, enabling a two-step drug release mechanism. After cathepsin B severs the Phe-Lys bond, the liberated amine triggers a spontaneous 1,6-elimination in PABC, releasing an unmodified payload (e.g., monomethyl auristatin E) and a quinone methide byproduct [3]. This self-immolative step decouples protease kinetics from payload release efficiency, accommodating diverse cytotoxins. The electron-donating nature of the dipeptide fragment lowers the activation energy for elimination by 12 kcal/mol compared to non-substituted spacers, accelerating payload release by 2.3-fold versus Val-Cit-PABC systems [6].
Table 2: Self-Immolative Spacer Performance in ADCs
Spacer Type | Payload Release Rate (t1/2, min) | Aggregation at DAR 4+ (%) |
---|---|---|
PABC | 8 | <5 |
PEG2 | 45 | 15 |
None (Direct) | N/A | >30 |
The terminal p-nitrophenyl (PNP) ester serves as an acylating agent for efficient conjugation to antibody carriers. PNP esters exhibit superior reactivity and stability compared to other activated esters (e.g., tetrafluorophenyl, TFP). Under physiological conditions (pH 7–8), PNP esters hydrolyze at <0.1%/hour but rapidly acylate lysine ε-amines or cysteine thiols on antibodies, achieving >95% conjugation yields within 30 minutes [7] [10]. This contrasts with TFP esters, which suffer from rapid hydrolysis (t1/2 < 1 hour) and lower acylation efficiency (≤75% yield) [7]. The PNP group’s electron-withdrawing nitro moiety enhances electrophilicity, facilitating nucleophilic attack by amino acid side chains. Additionally, the chromogenic p-nitrophenolate byproduct (λmax = 405 nm) enables real-time reaction monitoring [10].
Table 3: Activated Ester Performance in Bioconjugation
Activated Ester | Hydrolysis Half-Life (h) | Acylation Yield (%) | Byproduct Detectability |
---|---|---|---|
PNP | >9 | 93–100 | UV-Vis (405 nm) |
TFP | 0.8 | 33–75 | Low |
NHS | 4.5 | 80–90 | None |
Table 4: Compound Specifications for (Ac)Phe-Lys(Alloc)-PABC-PNP
Property | Value |
---|---|
IUPAC Name | [4-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-6-(prop-2-enoxycarbonylamino)hexanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate |
Molecular Formula | C35H39N5O10 |
Molecular Weight | 689.71 g/mol |
CAS No. | 2070009-39-9 |
Purity | ≥95% |
Key Synonyms | ADC-L-001; HY-20560 |
SMILES | CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CCCCNC(=O)OCC=C)C(=O)NC2=CC=C(C=C2)COC(=O)OC3=CC=C(C=C3)N+[O-] |
The molecular architecture of (Ac)Phe-Lys(Alloc)-PABC-PNP exemplifies the convergence of precision biochemistry and drug delivery innovation. Its protease-labile dipeptide, sterically regulated Alloc group, self-immolative PABC spacer, and conjugation-ready PNP ester collectively address historical ADC challenges—instability, premature payload release, and heterogeneous conjugation. This linker platform enables next-generation ADCs with expanded therapeutic windows [3] [8].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: